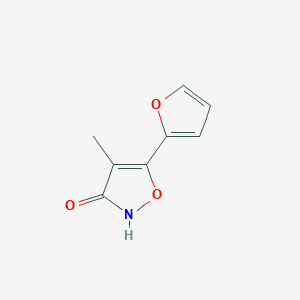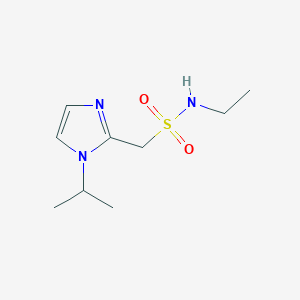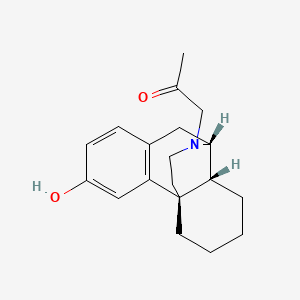
4-Methylpiperidine-2,2,6,6-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpiperidine-2,2,6,6-d4 is a deuterated derivative of 4-Methylpiperidine, a six-membered heterocyclic compound containing one nitrogen atom. The deuterium atoms replace the hydrogen atoms at the 2, 2, 6, and 6 positions, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpiperidine-2,2,6,6-d4 typically involves the deuteration of 4-Methylpiperidine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including NMR spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
4-Methylpiperidine-2,2,6,6-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: It can undergo nucleophilic substitution reactions where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 4-Methylpiperidine.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
4-Methylpiperidine-2,2,6,6-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs which have improved metabolic stability and reduced toxicity.
Industry: Applied in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methylpiperidine-2,2,6,6-d4 is primarily related to its role as a stable isotope-labeled compound. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating the structure and dynamics of molecules. In biological systems, deuterated compounds often exhibit altered metabolic pathways due to the kinetic isotope effect, leading to slower metabolism and prolonged activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: The non-deuterated form of 4-Methylpiperidine-2,2,6,6-d4.
2,2,6,6-Tetramethylpiperidine: Another piperidine derivative with different substitution patterns.
Piperidine: The parent compound of all piperidine derivatives.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms also imparts different physicochemical properties compared to its non-deuterated counterpart, such as increased stability and altered metabolic pathways .
Properties
Molecular Formula |
C6H13N |
|---|---|
Molecular Weight |
103.20 g/mol |
IUPAC Name |
2,2,6,6-tetradeuterio-4-methylpiperidine |
InChI |
InChI=1S/C6H13N/c1-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3/i4D2,5D2 |
InChI Key |
UZOFELREXGAFOI-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(N1)([2H])[2H])C)[2H] |
Canonical SMILES |
CC1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)
![2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13947354.png)

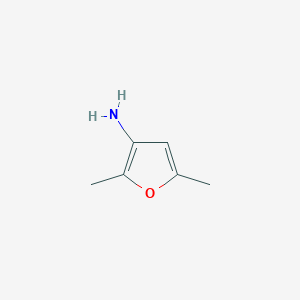
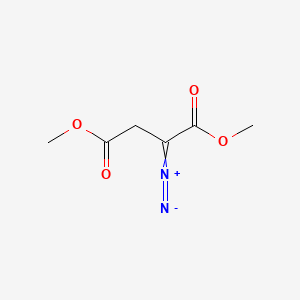
![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)




